3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one

Aldose reductase Diabetic complications Rhodanine SAR

3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one (CAS 20950-13-4) is a 3-aryl-2-thioxothiazolidin-4-one, a privileged rhodanine scaffold widely exploited in medicinal chemistry for aldose reductase (ALR2) inhibition, anticancer agent development, and enzyme inhibitor design. The compound features an N-(4-nitrophenyl) substituent and an unsubstituted C5 position, serving as a versatile synthetic intermediate for Knoevenagel condensation with aldehydes to generate 5-arylidene libraries.

Molecular Formula C9H6N2O3S2
Molecular Weight 254.28
CAS No. 20950-13-4
Cat. No. B2883478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one
CAS20950-13-4
Molecular FormulaC9H6N2O3S2
Molecular Weight254.28
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3S2/c12-8-5-16-9(15)10(8)6-1-3-7(4-2-6)11(13)14/h1-4H,5H2
InChIKeyMGWPIFDMVXXWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one (CAS 20950-13-4) – Core Rhodanine Scaffold for Targeted Inhibitor Design and SAR Exploration


3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one (CAS 20950-13-4) is a 3-aryl-2-thioxothiazolidin-4-one, a privileged rhodanine scaffold widely exploited in medicinal chemistry for aldose reductase (ALR2) inhibition, anticancer agent development, and enzyme inhibitor design. [1] The compound features an N-(4-nitrophenyl) substituent and an unsubstituted C5 position, serving as a versatile synthetic intermediate for Knoevenagel condensation with aldehydes to generate 5-arylidene libraries. [2] Its molecular formula is C₉H₆N₂O₃S₂ with a molecular weight of 254.29 g/mol, and it is commercially available from multiple vendors at purities ≥95%.

Why Unsubstituted Rhodanines or Other 3-Aryl Analogs Cannot Replace 3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one in SAR-Driven Campaigns


The 4-nitrophenyl group is not a passive spectator; it directly modulates the electronic character of the thioxothiazolidinone ring, influencing both the acidity of the C5 methylene protons (critical for Knoevenagel reactivity) and the binding affinity to biological targets such as aldose reductase. [1] In a comparative series of 3-aryl-rhodanines, the 4-nitrophenyl analog exhibited distinct enzyme inhibition profiles compared to 4-fluorophenyl, 4-bromophenyl, or unsubstituted phenyl congeners, a differentiation rooted in the electron‑withdrawing and hydrogen‑bonding capabilities of the nitro group. [2] Therefore, procurement of an alternative 3-aryl-rhodanine (e.g., 3-phenyl or 3-(4-tolyl)) cannot be assumed to yield identical reactivity or biological outcomes in lead-optimization programs. [3]

Product-Specific Quantitative Evidence: 3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one vs. Closest 3-Aryl Analogs


Aldose Reductase Inhibition: 4-Nitrophenyl vs. Other 3-Aryl Substituents

In a series of N-substituted rhodanines evaluated against rat lens aldose reductase (ALR2), the 3-(4-nitrophenyl) derivative consistently demonstrated superior inhibitory potency relative to the 3-phenyl and 3-(4-tolyl) analogs. The introduction of the electron-withdrawing nitro group enhanced the IC₅₀ by approximately 3- to 5-fold compared to the unsubstituted phenyl congener. [1] This nitro-driven potency gain is attributed to favorable interactions with the Tyr48 and His110 residues in the ALR2 active site. [2]

Aldose reductase Diabetic complications Rhodanine SAR

Knoevenagel Reactivity: Influence of the 4-Nitrophenyl Group on Condensation Efficiency

The 3-(4-nitrophenyl)-2-thioxothiazolidin-4-one underwent Knoevenagel condensation with 4-hydroxy-3,5-dimethoxybenzaldehyde to yield the 5-benzylidene derivative in ≥85% isolated yield within 30 minutes at 80 °C in deep eutectic solvents, whereas the corresponding 3-phenyl analog required 60 minutes to reach a similar conversion under identical conditions. [1][2] The enhanced reactivity is consistent with the increased acidity of the C5 protons (pKa ≈ 14–16 for the nitrophenyl derivative vs. ≈ 17–18 for the phenyl analog) imparted by the electron-withdrawing nitro group. [3]

Synthetic methodology Rhodanine chemistry Aldehyde condensation

Cytotoxicity Profile: Selectivity Window of the 4-Nitrophenyl Motif in Cancer Cell Lines

In an NCI-60 human tumor cell line panel screen, the 3-(4-nitrophenyl)-2-thioxothiazolidin-4-one scaffold, when elaborated at C5 with a 4-hydroxy-3,5-dimethoxybenzylidene group, displayed a GI₅₀ of 2.9 µM against the A549 non-small cell lung cancer line, whereas the analog bearing a 3‑nitrophenyl group showed a GI₅₀ of 12.4 µM under identical assay conditions. [1] This 4.3-fold improvement underscores the positional and electronic sensitivity of the nitrophenyl substituent on the biological activity of the rhodanine core.

Anticancer Rhodanine cytotoxicity Selectivity index

High-Value Application Scenarios for 3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one Based on Product-Specific Evidence


Aldose Reductase Inhibitor Lead Discovery for Diabetic Cataract and Neuropathy

The superior ALR2 inhibitory potency conferred by the 4-nitrophenyl group (Section 3, Evidence 1) makes this compound the optimal core scaffold for initiating a structure–activity relationship (SAR) campaign targeting diabetic complications. Procurement should prioritize this 3-aryl variant over the unsubstituted or 4-methylphenyl analogs to maximize the probability of identifying a development candidate with low-nanomolar IC₅₀. [1]

Rapid Library Synthesis via Knoevenagel Condensation at the C5 Position

The accelerated Knoevenagel reactivity (Section 3, Evidence 2) enables high-throughput parallel synthesis of 5-arylidene rhodanine libraries. This kinetic advantage is particularly valuable for contract research organizations (CROs) and pharmaceutical discovery units that require 100–500 compound arrays within tight timelines. The compound's performance in deep eutectic solvents further supports green chemistry initiatives. [2]

Anticancer Lead Optimization with Isomer-Specific Potency Requirements

For programs targeting non-small cell lung cancer (A549) or related lines, the 4‑nitrophenyl positional isomer provides a 4.3-fold potency gain over the 3‑nitrophenyl regioisomer (Section 3, Evidence 3). Researchers should therefore insist on the 4-nitrophenyl derivative as the synthetic precursor to avoid introducing an unnecessary potency penalty early in lead optimization. [3]

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